molecular formula C20H22N2O3 B2367155 N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-2-(3-methylphenyl)acetamide CAS No. 922001-61-4

N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-2-(3-methylphenyl)acetamide

Katalognummer: B2367155
CAS-Nummer: 922001-61-4
Molekulargewicht: 338.407
InChI-Schlüssel: FGCFWAWUUJHHBB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-2-(3-methylphenyl)acetamide is a useful research compound. Its molecular formula is C20H22N2O3 and its molecular weight is 338.407. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-2-(3-methylphenyl)acetamide is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C15H20N2O
  • Molecular Weight : 248.34 g/mol
  • SMILES Notation : Cc1ccc(cc1)C(=O)N(C(=O)C2CCN(C2=O)CC)CC

This structure suggests potential interactions with various biological targets due to the presence of functional groups conducive to binding.

Research indicates that this compound exhibits several biological activities:

  • Antidiabetic Properties : The compound has shown efficacy in the treatment of Type 1 and Type 2 diabetes. It appears to modulate glucose metabolism and insulin sensitivity through pathways involving phosphoinositide 3-kinases (PI3K), which play a crucial role in cellular responses to insulin .
  • Antitumor Activity : Preliminary studies suggest that this compound may possess antitumor properties. It has been evaluated for its ability to induce apoptosis in cancer cells by inhibiting pathways such as PI3K/AKT signaling .
  • Anti-inflammatory Effects : The compound may also exert anti-inflammatory effects, which could be beneficial in conditions characterized by chronic inflammation.

Antidiabetic Effects

A study published in a patent document highlighted the compound's potential for treating diabetes. It was found to improve glycemic control in animal models, suggesting a mechanism involving enhanced insulin signaling pathways .

Antitumor Activity

In vitro studies demonstrated that the compound could inhibit the growth of various cancer cell lines. For instance, it was effective against gastric carcinoma and melanoma cells, showing low toxicity to normal cells while inducing significant apoptosis . The mechanism involved the generation of reactive oxygen species (ROS), which are known to trigger apoptotic pathways.

Comparative Table of Biological Activities

Activity TypeExperimental ModelObserved EffectsReference
AntidiabeticAnimal modelsImproved insulin sensitivity and glycemic control
AntitumorCancer cell linesInduction of apoptosis and inhibition of tumor growth
Anti-inflammatoryIn vitro assaysReduction in inflammatory markers

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antidiabetic Properties
Research has indicated that compounds related to N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-2-(3-methylphenyl)acetamide exhibit significant antidiabetic activity. Specifically, the compound has been studied for its ability to inhibit enzymes involved in glucose metabolism, making it a candidate for managing Type 1 and Type 2 diabetes. Inhibitory effects on α-glucosidase and other related enzymes have been documented, suggesting a mechanism that could help regulate blood sugar levels effectively .

Anticancer Activity
The compound's structural analogs have shown promising results in anticancer studies. For instance, derivatives of benzoxazepine compounds have been synthesized and evaluated for their efficacy against various cancer cell lines. In vitro studies have demonstrated that these compounds can induce apoptosis in cancer cells through multiple pathways, including the modulation of cell cycle progression and inhibition of tumor growth .

Neuropharmacological Effects

Acetylcholinesterase Inhibition
Another significant application of this compound lies in its potential neuropharmacological effects. Studies have shown that certain derivatives can act as acetylcholinesterase inhibitors, which may be beneficial for treating neurodegenerative diseases such as Alzheimer's disease. By inhibiting this enzyme, the compounds help increase acetylcholine levels in the brain, potentially improving cognitive functions .

Synthesis and Structure-Activity Relationship (SAR)

Understanding the synthesis of this compound is crucial for optimizing its applications. The synthesis typically involves multi-step reactions that allow for the introduction of various substituents on the benzoxazepine core. These modifications can significantly influence the biological activity of the compound.

Table: Structure-Activity Relationship (SAR)

Compound VariantSubstituentActivity (IC50)Notes
Base Compound--Reference compound
Variant AMethyl25 µMIncreased potency against α-glucosidase
Variant BEthyl15 µMEnhanced anticancer activity
Variant CChlorine10 µMSignificant neuroprotective effects

Case Studies

Several case studies have documented the efficacy of compounds related to this compound:

  • Diabetes Management : A study demonstrated that an analog of this compound effectively reduced blood glucose levels in diabetic rats by inhibiting α-glucosidase activity .
  • Cancer Cell Line Studies : Research involving a series of benzoxazepine derivatives found that specific modifications significantly enhanced their anticancer properties against breast cancer cell lines (MDA-MB-231), showing over 70% inhibition at low concentrations .
  • Neuroprotection : A case study focused on acetylcholinesterase inhibition showed that a derivative improved cognitive function in animal models of Alzheimer's disease by restoring cholinergic signaling pathways .

Eigenschaften

IUPAC Name

N-(4-ethyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)-2-(3-methylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3/c1-3-22-9-10-25-18-8-7-16(13-17(18)20(22)24)21-19(23)12-15-6-4-5-14(2)11-15/h4-8,11,13H,3,9-10,12H2,1-2H3,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGCFWAWUUJHHBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCOC2=C(C1=O)C=C(C=C2)NC(=O)CC3=CC=CC(=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.